molecular formula C25H29ClN4O4 B12345805 4-[(2-Chlorophenyl)methyl]-1-(3,4,5-trimethoxyphenyl)-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-5-one

4-[(2-Chlorophenyl)methyl]-1-(3,4,5-trimethoxyphenyl)-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No.: B12345805
M. Wt: 485.0 g/mol
InChI Key: VSTCAFHCNBFMBF-UHFFFAOYSA-N
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Description

4-[(2-chlorophenyl)methyl]-1-(3,4,5-trimethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, along with chlorophenyl and trimethoxyphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-chlorophenyl)methyl]-1-(3,4,5-trimethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of the Quinazoline Moiety: The quinazoline ring is often formed by the condensation of anthranilic acid derivatives with formamide or its equivalents.

    Coupling of Substituents: The chlorophenyl and trimethoxyphenyl groups are introduced through nucleophilic substitution reactions, often using halogenated precursors and appropriate nucleophiles.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[(2-chlorophenyl)methyl]-1-(3,4,5-trimethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazoloquinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenated precursors, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions include various substituted triazoloquinazolines, which can exhibit different physical and chemical properties based on the introduced substituents.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with various biological targets. It has been investigated for its antiviral, anticancer, and anti-inflammatory properties.

    Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Research: The compound is used as a tool in biological studies to understand the mechanisms of action of triazoloquinazoline derivatives and their interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of 4-[(2-chlorophenyl)methyl]-1-(3,4,5-trimethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation, thereby exerting its antiviral or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-chlorophenyl)methyl]-1-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole
  • 4-[(2-chlorophenyl)methyl]-1-(3,4,5-trimethoxyphenyl)-quinazoline

Uniqueness

Compared to similar compounds, 4-[(2-chlorophenyl)methyl]-1-(3,4,5-trimethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one stands out due to its fused triazoloquinazoline structure, which imparts unique electronic and steric properties. These properties can enhance its binding affinity to biological targets and improve its overall efficacy in various applications.

Properties

Molecular Formula

C25H29ClN4O4

Molecular Weight

485.0 g/mol

IUPAC Name

4-[(2-chlorophenyl)methyl]-1-(3,4,5-trimethoxyphenyl)-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C25H29ClN4O4/c1-32-20-12-16(13-21(33-2)22(20)34-3)23-27-28-25-29(14-15-8-4-6-10-18(15)26)24(31)17-9-5-7-11-19(17)30(23)25/h4,6,8,10,12-13,17,19,25,28H,5,7,9,11,14H2,1-3H3

InChI Key

VSTCAFHCNBFMBF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NNC3N2C4CCCCC4C(=O)N3CC5=CC=CC=C5Cl

Origin of Product

United States

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